molecular formula C22H25N3O B10800567 Indoramin D5

Indoramin D5

Cat. No.: B10800567
M. Wt: 352.5 g/mol
InChI Key: JXZZEXZZKAWDSP-FSTBWYLISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wy-21901 D5 involves the deuterium labeling of IndoraminThis can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium .

Industrial Production Methods

Industrial production of Wy-21901 D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

Wy-21901 D5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Wy-21901 D5 can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Wy-21901 D5 has a wide range of applications in scientific research, including:

Mechanism of Action

Wy-21901 D5 exerts its effects by blocking adrenergic receptors, specifically the alpha-1 adrenergic receptors. This blockade leads to vasodilation and a subsequent decrease in blood pressure. The compound also has anti-arrhythmic properties, which help in stabilizing heart rhythms. The molecular targets involved include the alpha-1 adrenergic receptors and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Wy-21901 D5 is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate tracking of the compound is essential .

Properties

Molecular Formula

C22H25N3O

Molecular Weight

352.5 g/mol

IUPAC Name

2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide

InChI

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)/i1D,2D,3D,6D,7D

InChI Key

JXZZEXZZKAWDSP-FSTBWYLISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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